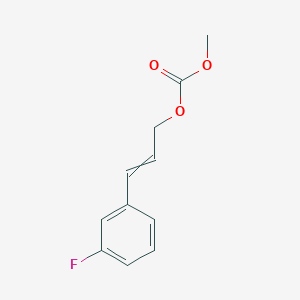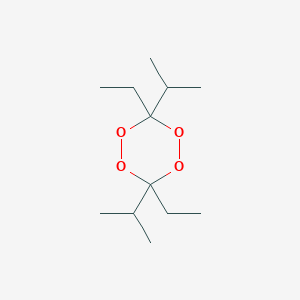
3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane is an organic compound with a unique structure characterized by the presence of four oxygen atoms in a cyclic arrangement
Analyse Chemischer Reaktionen
3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the cleavage of the tetroxane ring, resulting in the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism by which 3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane exerts its effects is not well-documented. it is likely to interact with molecular targets through its functional groups, leading to various biochemical and physiological effects. The specific pathways involved would depend on the context of its use and the nature of its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane can be compared with other similar compounds, such as:
3,6-di(propan-2-yl)-1,2,4,5-tetrathiane: This compound has sulfur atoms instead of oxygen atoms in the ring, leading to different chemical properties and reactivity.
3,6-diethyl-3,6-diphenyl-1,2,4,5-tetroxane: This compound has phenyl groups instead of propan-2-yl groups, which can affect its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
914917-09-2 |
|---|---|
Molekularformel |
C12H24O4 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3,6-diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C12H24O4/c1-7-11(9(3)4)13-15-12(8-2,10(5)6)16-14-11/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
VJIHFQHVRUHIRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OOC(OO1)(CC)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)
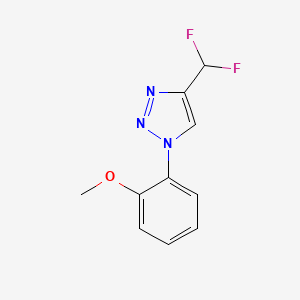
![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
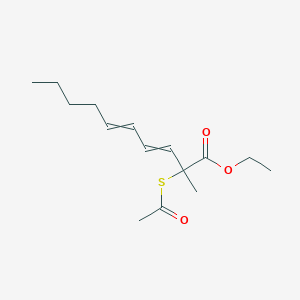
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
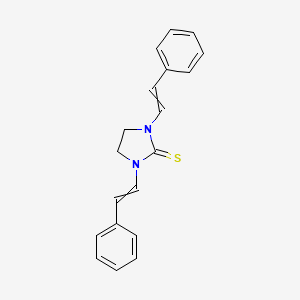
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
